Magnesium, bromo-4-pentenyl-
Overview
Description
Magnesium, bromo-4-pentenyl- is an organometallic compound with the molecular formula C5H9BrMgThis compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in the synthesis of various complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo-4-pentenyl- is typically prepared through the reaction of 4-bromo-1-pentene with magnesium metal in the presence of anhydrous ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of magnesium, bromo-4-pentenyl- follows a similar route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. Continuous flow reactors are sometimes used to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo-4-pentenyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Coupling Reactions: Participates in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: Can undergo substitution reactions with halides to form new organometallic compounds
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Anhydrous ether, THF.
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to prevent side reactions
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Coupled Products: Formed from coupling reactions, such as biaryls or styrenes
Scientific Research Applications
Magnesium, bromo-4-pentenyl- is widely used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:
Organic Synthesis: Used in the total synthesis of complex natural products and pharmaceuticals.
Material Science: Employed in the synthesis of polymers and advanced materials.
Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of magnesium, bromo-4-pentenyl- involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The presence of magnesium stabilizes the negative charge on the carbon atom, facilitating these reactions .
Comparison with Similar Compounds
Magnesium, bromo-4-pentenyl- can be compared with other Grignard reagents such as:
Phenylmagnesium Bromide: Used for the formation of aromatic carbon-carbon bonds.
Vinylmagnesium Bromide: Utilized in the synthesis of alkenes.
Allylmagnesium Bromide: Employed in the formation of allylic alcohols
Each of these compounds has unique reactivity and applications, but magnesium, bromo-4-pentenyl- is particularly valuable for its ability to form carbon-carbon bonds with alkenes, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
magnesium;pent-1-ene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.BrH.Mg/c1-3-5-4-2;;/h3H,1-2,4-5H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMGRBFYUPMCMS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC=C.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34164-50-6 | |
Record name | 34164-50-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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